JTS-653
Overview
Description
JTS-653 is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor. This compound has been studied for its potential to alleviate chronic pain that is refractory to non-steroidal anti-inflammatory drugs (NSAIDs). The chemical structure of this compound is (3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JTS-653 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzo[b][1,4]oxazine ring system, introduction of the pyridinyl groups, and the final coupling to form the carboxamide. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
JTS-653 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group in the pyridinyl moiety can be reduced to an amine.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
JTS-653 has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. It has shown efficacy in animal models of pain that are refractory to NSAIDs, including severe arthritic and postherpetic pain. The compound has also been investigated for its potential use in other conditions involving TRPV1, such as inflammation and neuropathic pain .
Mechanism of Action
JTS-653 exerts its effects by selectively antagonizing the TRPV1 receptor. This receptor is involved in the transmission and modulation of pain signals. By blocking TRPV1, this compound reduces the activation of pain pathways, thereby alleviating pain. The compound inhibits the activation of TRPV1 induced by capsaicin, protons, and heat, demonstrating its broad-spectrum antagonistic activity .
Comparison with Similar Compounds
Similar Compounds
Capsazepine: Another TRPV1 antagonist with similar pain-relieving properties.
SB-705498:
AMG 517: A potent TRPV1 antagonist studied for its analgesic effects.
Uniqueness of JTS-653
This compound stands out due to its high potency and selectivity for the TRPV1 receptor. It has demonstrated efficacy in various animal models of chronic pain, particularly those refractory to NSAIDs. Additionally, this compound has shown a favorable safety profile, with minimal effects on normal nociception and motor coordination .
Biological Activity
JTS-653 is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which plays a significant role in pain perception and inflammatory responses. This compound has been investigated for its potential to alleviate chronic pain, particularly in cases where traditional non-steroidal anti-inflammatory drugs (NSAIDs) are ineffective.
Chemical Structure
The chemical structure of this compound is defined as:
This compound functions by selectively inhibiting the TRPV1 channel, which is activated by various stimuli including heat, acidic conditions, and inflammatory mediators. The inhibition of TRPV1 reduces calcium ion influx into cells, thereby modulating pain signaling pathways.
Efficacy in Pain Models
Research has demonstrated the efficacy of this compound in various animal models of chronic pain:
- Post-Herpetic Neuralgia : In a Phase 2 clinical study, this compound was shown to significantly reduce pain in patients suffering from post-herpetic neuralgia, a condition often resistant to NSAIDs .
- Chronic Pain Models : In studies involving rats and mice:
Urodynamic Studies
A study focused on bladder overactivity found that this compound effectively suppressed increased pelvic nerve discharge and intravesical pressure induced by capsaicin infusion in rats. Notably, it improved intercontraction intervals and voided volumes without affecting normal bladder function .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Study Focus | Model Used | Dosage | Key Findings |
---|---|---|---|
Chronic Pain | Complete Freund's adjuvant model | 0.3 mg/kg | Reversed mechanical hyperalgesia |
Post-Herpetic Neuralgia | Human Clinical Trial | N/A | Significant pain reduction reported |
Bladder Overactivity | Rat urodynamic studies | N/A | Increased intercontraction intervals; no effect on normal function |
NSAID-Refractory Pain | Herpes simplex virus-inoculated mice | 0.3 mg/kg | Reduced chronic pain |
Clinical Trials
One notable clinical trial assessed the safety and efficacy of this compound in patients with chronic pain conditions resistant to NSAIDs. The study indicated favorable outcomes with minimal side effects, suggesting that this compound could be a viable alternative for managing chronic pain .
Animal Studies
In animal models, this compound demonstrated consistent results across different types of induced pain:
- In the L5 spinal nerve ligation model, it partially attenuated mechanical hyperalgesia at 0.3 mg/kg .
- The compound did not affect nociception from noxious thermal or mechanical stimuli in normal rats, indicating a targeted action on pathological pain mechanisms rather than general analgesic effects .
Properties
IUPAC Name |
(3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2,3-dihydro-1,4-benzoxazine-8-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O4/c1-14-5-7-19(27-9-14)30-16(11-31)12-33-21-17(3-2-4-18(21)30)22(32)29-15-6-8-20(28-10-15)34-13-23(24,25)26/h2-10,16,31H,11-13H2,1H3,(H,29,32)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUCKCLSVBFSOS-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)N2[C@H](COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942614-99-5 | |
Record name | JTS-653 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942614995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JTS-653 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TM92XK3YA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.